3,3',4',5-Tetramethoxystilbene is a synthetic organic compound belonging to the stilbene family, characterized by its unique structure consisting of four methoxy groups attached to the phenyl rings. This compound, with the molecular formula and a molecular weight of approximately 300.35 g/mol, has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
The synthesis of 3,3',4',5-Tetramethoxystilbene typically involves several chemical reactions. One common method is the Wittig reaction, which converts aldehydes or ketones into alkenes. The process includes:
The reaction conditions often involve solvents like dimethyl sulfoxide and require heating for optimal yield. Various synthetic routes have been documented, with yields reported as high as 99% under controlled conditions .
The molecular structure of 3,3',4',5-Tetramethoxystilbene features:
3,3',4',5-Tetramethoxystilbene can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and palladium on carbon for hydrogenation during reduction processes.
The biological effects of 3,3',4',5-Tetramethoxystilbene are attributed to its ability to modulate various molecular targets and pathways:
3,3',4',5-Tetramethoxystilbene has several scientific uses:
Resveratrol (3,5,4'-trihydroxystilbene) exhibits diverse bioactivities but suffers from rapid phase II metabolism and poor bioavailability due to its polar hydroxyl groups. Methoxy-substituted derivatives like 3,3',4',5-tetramethoxystilbene address these limitations through strategic methylation, which enhances metabolic stability and membrane permeability. The evolutionary rationale for this structural optimization lies in mimicking plant-derived methoxylated polyphenols, which naturally resist enzymatic degradation. Methoxylation reduces glucuronidation and sulfation rates, extending plasma half-life. For example, DMU-212 (3,4,5,4'-tetramethoxystilbene) shows 5-fold greater bioavailability than resveratrol in preclinical models due to decreased phase II metabolism [10]. This modification also increases lipophilicity (log P >3.5), facilitating cellular uptake and intracellular accumulation. Methoxy groups further enable selective receptor interactions; tetramethoxystilbenes inhibit cytochrome P450 1B1 (CYP1B1)—overexpressed in tumors—by exploiting hydrophobic binding pockets inaccessible to hydroxylated resveratrol [6] [8].
Compound | Log P | Plasma Half-life (h) | Metabolic Stability |
---|---|---|---|
Resveratrol | 3.1 | 0.5 | Low (rapid conjugation) |
DMU-212 | 4.2 | 2.8 | High (resists glucuronidation) |
TMS | 4.5 | 3.5 | High (CYP-mediated activation) |
The geometric isomerism of tetramethoxystilbenes critically determines their biological activity. Trans isomers adopt elongated, planar configurations ideal for intercalating into hydrophobic protein domains, while cis isomers exhibit bent structures that enhance binding to sterically constrained targets. In gefitinib-resistant lung cancer (H1975 cells), the cis isomer of 3,4,5,4'-tetramethoxystilbene (IC~50~ = 57.2 nM) demonstrates 700-fold greater potency than its trans counterpart by optimally binding the sarcoplasmic/endoplasmic reticulum calcium ATPase (SERCA) pocket. Molecular docking reveals that the cis configuration allows deeper insertion into SERCA’s hydrophobic cleft (Phe256, Ile765, Ile829), disrupting calcium homeostasis and inducing apoptosis [1]. Conversely, trans-DMU-212 shows superior anti-angiogenic effects by inhibiting VEGFR2 phosphorylation in endothelial cells, where planarity aligns with the kinase’s ATP-binding site [5]. Metastatic melanoma (B16-F10 cells) further highlights this dichotomy: cis-3,5,4'-trimethoxystilbene inhibits tubulin polymerization (IC~50~ = 300 nM) by mimicking combretastatin A-4, while trans isomers are inactive [3].
Isomer | Target | Biological Effect | Potency (IC~50~) |
---|---|---|---|
Cis-TMS | SERCA | Calcium dysregulation, apoptosis | 57.2 nM (H1975) |
Trans-DMU-212 | VEGFR2 | Anti-angiogenesis, tube formation block | 20 µM (HUVECs) |
Cis-3,5,4'-TMS | Tubulin | Mitotic arrest in melanoma | 300 nM (B16-F10) |
Methoxy group positioning dictates target specificity by modulating electronic properties and steric complementarity. 3,5,2',4'-Tetramethoxystilbene (TMS) inhibits protease-activated receptor 4 (PAR4)-mediated platelet aggregation at 1–5 µM by positioning methoxy groups to form hydrogen bonds with PAR4’s Tyr183 and Asp184. Demethylation at C3 abolishes this activity, confirming the necessity of full methoxylation for PAR4 antagonism [7]. Conversely, 3'-hydroxy-3,4,5,4'-tetramethoxystilbene (DMU-214)—a metabolite of DMU-212—retains a single hydroxyl group that enables covalent interactions with p53 DNA-binding domains. In ovarian cancer (A2780 cells), DMU-214 (IC~50~ = 0.13 µM) upregulates p53 target genes (BAX, PUMA) 4-fold more effectively than fully methoxylated DMU-212 by leveraging hydrogen-bonding capacity at C3' [10]. Aryl hydrocarbon receptor (AhR) activation further illustrates positional dependence: 2,3',4,5'-tetramethoxystilbene potently induces CYP1A1 transcription (EC~50~ = 0.7 µM) due to methoxy groups at C2 and C5', which stabilize AhR’s PAS-B domain [8] [9].
Compound | Methoxy Positions | Primary Target | Affinity Enhancement Mechanism |
---|---|---|---|
TMS | 3,5,2',4' | PAR4 | Hydrophobic packing with Tyr183 |
DMU-214 | 3,4,5,4' (3'-OH) | p53 | H-bonding with DNA-binding domain |
2,3',4,5'-TMS | 2,3',4,5' | AhR | Van der Waals contacts in PAS-B |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7